molecular formula C7H6O4 B8367408 5-Formyl 3-methyl furoic acid

5-Formyl 3-methyl furoic acid

Cat. No.: B8367408
M. Wt: 154.12 g/mol
InChI Key: QJHLCUOJRLTPSI-UHFFFAOYSA-N
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Description

5-Formyl 3-methyl furoic acid is a useful research compound. Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

5-formyl-3-methylfuran-2-carboxylic acid

InChI

InChI=1S/C7H6O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10)

InChI Key

QJHLCUOJRLTPSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Methyl furoic acid (10 g, 79 mmol) and THF (400 mL) n-butyl lithium (67 mL, 0.167 mol) were stirred at a rate sufficient to maintain −70° C. (approx. 1 drop per sec). min then dimethylformamide (30 g, 0.395 mol) was added all at once. The reaction temperature was maintained for an additional 3 hr. After this time the reaction was quenched with the addition of saturated ammonium chloride. The aqueous phase was acidified with 6 N HCl, after extraction and recrystallized from water Intermediate 6 was obtained.
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10 g
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400 mL
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30 g
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Synthesis routes and methods III

Procedure details

Under N2, a solution of 3-methyl-2-furoic acid (2.0 g, 15.9 mmol) in THF (80 mL) was cooled to −78° C. and n-BuLi (1.6 M in hexane) (20.8 mL, 33.3 mmol, 2.1 equiv) was added dropwise. The mixture was kept for 30 min at −78° C., then a solution of DMF (6.11 mL, 79.4 mmol, 5 equiv) in THF (20 mL) was added. After being stirred for 3 h at −78° C., the reaction mixture was allowed to warm to rt. The reaction was quenched with saturated aqueous ammonium chloride then the reaction mixture was partitioned between water and ether. The ether layer was washed with water, and then dried over sodium sulfate, filtered, and the solvent was evaporated. The residue was purified by chromatography over silica gel (0 to 30% EtOAc in heptane over 30 min) to give 5-formyl-3-methyl-2-furoic acid (0.9 g, 37%). 1H NMR (400 MHz, CD3OD) δ ppm 2.39 (s, 3H) 7.29 (s, 1H) 9.67 (s, 1H).
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2 g
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80 mL
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20.8 mL
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6.11 mL
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20 mL
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